4,4-Diethylcyclohexan-1-amine
Description
4,4-Diethylcyclohexan-1-amine (CAS No. 59478-21-6) is a cyclohexane derivative featuring two ethyl groups at the 4th position and a primary amine group at the 1st position. Its molecular formula is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol. The compound is synthesized via alkylation of cyclohexanone followed by reductive amination . The ethyl groups confer significant steric bulk and lipophilicity, while the amine group enables nucleophilic reactivity and hydrogen-bonding interactions. These properties make it valuable in organic synthesis, drug development, and materials science .
Properties
CAS No. |
59478-21-6 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
4,4-diethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-3-10(4-2)7-5-9(11)6-8-10/h9H,3-8,11H2,1-2H3 |
InChI Key |
NAYGFGSBOKLOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1)N)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes:
Alkylation: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to introduce the ethyl groups.
Reductive Amination: The resulting 4,4-diethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
4,4-Diethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Structural Analogs
Structural and Functional Differences
Alkyl Chain Length and Steric Effects Ethyl vs. Methyl Groups: Replacing ethyl with methyl (e.g., 4,4-Dimethylcyclohexan-1-amine) reduces steric bulk and lipophilicity, making the compound less effective in penetrating lipid membranes but easier to synthesize .
Functional Group Modifications Amine vs. Hydroxyl: The hydroxyl group in 4,4-Diethylcyclohexan-1-ol eliminates nucleophilic reactivity, limiting its utility in amide or imine formation. However, it may serve as a hydrogen-bond donor in solvent systems . Fluorine Substitution: The 4,4-difluoro derivative (1-Ethyl-4,4-difluorocyclohexan-1-amine) introduces electronegative fluorine atoms, enabling halogen bonding and altering electronic properties for targeted receptor interactions .
Mixed Alkyl Substituents
- 4-Ethyl-4-methylcyclohexan-1-amine combines ethyl and methyl groups at the same carbon, creating unique steric effects that may improve metabolic stability compared to symmetrically substituted analogs .
Ether Functionality
- The ethoxyethyl group in N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine enhances solubility in polar solvents, making it advantageous for formulations requiring improved bioavailability .
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